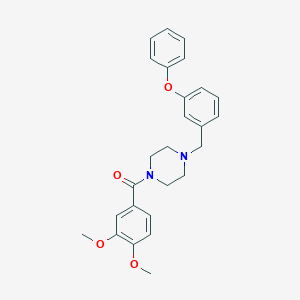![molecular formula C19H22N2O5S B247861 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B247861.png)
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been extensively used in various biochemical and physiological studies.
作用機序
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone inhibits serine proteases by covalently modifying the active site serine residue of the protease. It forms a stable acyl-enzyme intermediate with the protease, which prevents the protease from further catalyzing the hydrolysis of its substrate.
Biochemical and Physiological Effects:
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce inflammation. [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has also been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and complement activation.
実験室実験の利点と制限
One of the main advantages of using [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in lab experiments is its high specificity for serine proteases. It does not inhibit other classes of proteases, which makes it a valuable tool for studying serine proteases in biological samples. However, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has some limitations, such as its instability in aqueous solutions and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the use of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in scientific research. One direction is the development of more stable and potent analogs of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone that can be used in a wider range of experimental conditions. Another direction is the use of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in the study of protease inhibitors as potential therapeutic agents for various diseases such as cancer and inflammation. Moreover, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone can be used in the study of proteases involved in viral infections, as proteases are essential for the replication of many viruses.
合成法
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is synthesized by the reaction of p-methoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with p-methoxyacetophenone. The final product is obtained after purification by recrystallization.
科学的研究の応用
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is widely used in scientific research as a serine protease inhibitor. It is used to inhibit proteases in various biological samples such as blood, tissues, and cells. [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is also used in the purification of proteins and enzymes, as it prevents proteolytic degradation during the purification process. Moreover, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is used in the study of signal transduction pathways, as it inhibits the activity of proteases involved in these pathways.
特性
製品名 |
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone |
|---|---|
分子式 |
C19H22N2O5S |
分子量 |
390.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3 |
InChIキー |
BQVKFOVUMHMRMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)
![1-Cycloheptyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247800.png)